N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic carboxamide derivative characterized by a dihydropyridazine core substituted with electron-withdrawing groups (chloro, trifluoromethyl, and fluorophenyl moieties). The compound’s synthesis likely involves cyclocondensation or coupling reactions, as seen in related molecules .
Propiedades
Fórmula molecular |
C18H10ClF4N3O2 |
|---|---|
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H10ClF4N3O2/c19-13-6-1-10(18(21,22)23)9-14(13)24-17(28)16-15(27)7-8-26(25-16)12-4-2-11(20)3-5-12/h1-9H,(H,24,28) |
Clave InChI |
DZMVRROKSUCRKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-cloro-5-(trifluorometil)fenil]-1-(4-fluorofenil)-4-oxo-1,4-dihidropiridacina-3-carboxamida generalmente involucra múltiples pasos, incluida la formación del anillo de piridacina y la posterior funcionalización. Un método común involucra la reacción de 2-cloro-5-(trifluorometil)anilina con cloruro de 4-fluorobenzoílo para formar un intermedio, que luego se cicla para formar el anillo de piridacina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de catalizadores y condiciones de reacción específicas para garantizar la conversión eficiente de los materiales de partida al producto deseado. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía de gases (GC) se utilizan comúnmente para controlar el progreso de la reacción y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-cloro-5-(trifluorometil)fenil]-1-(4-fluorofenil)-4-oxo-1,4-dihidropiridacina-3-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, como reducir el grupo carbonilo a un grupo hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones cloro y flúor.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) y el terc-butóxido de potasio (KOtBu) se pueden emplear para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research into similar compounds within its class has shown promising results against various cancer cell lines. Compounds featuring trifluoromethyl groups often exhibit enhanced potency due to their ability to alter electronic properties, thereby influencing biological interactions.
Case Study: Anticancer Activity
A related compound, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions of 86.61% and 85.26%, respectively . This suggests that N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may possess similar anticancer properties worth investigating.
Antimicrobial Activity
The compound's structure also indicates potential antimicrobial applications. Compounds with similar functional groups have been reported to exhibit antimicrobial properties against a range of pathogens.
Antimicrobial Studies
In investigations of related compounds, several derivatives showed excellent antimicrobial activity against various microorganisms except for certain filamentous fungi. For example, compounds were effective against Gram-negative bacteria like Pseudomonas aeruginosa, highlighting the importance of structural modifications in enhancing biological activity .
Agricultural Applications
Due to its chemical properties, this compound may also find applications in agriculture as a pesticide or herbicide. The presence of halogenated groups often enhances the efficacy of agrochemicals by improving their stability and bioactivity.
Regulatory Status
As per the California Department of Pesticide Regulation, compounds with similar structures are often evaluated for their safety and effectiveness as agricultural chemicals . This regulatory framework is crucial for ensuring that new compounds meet safety standards before market introduction.
Synthesis and Characterization
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Synthesis Example
A general synthetic route might include:
- Formation of the dihydropyridazine core through cyclization reactions.
- Introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution.
- Final modifications to achieve the desired carboxamide functionality.
Mecanismo De Acción
El mecanismo de acción de N-[2-cloro-5-(trifluorometil)fenil]-1-(4-fluorofenil)-4-oxo-1,4-dihidropiridacina-3-carboxamida involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
(a) N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Core Structure : Tetrahydropyrimidine (six-membered ring with two nitrogen atoms) vs. dihydropyridazine (six-membered ring with two adjacent nitrogen atoms).
- Substituents :
- Chloro and trifluoromethyl groups at position 4 (vs. 5 in the target compound).
- Additional methyl and thioxo groups on the tetrahydropyrimidine ring.
- Activity : Demonstrated antimicrobial activity against bacterial and fungal strains, suggesting that the tetrahydropyrimidine core and thioxo group enhance bioactivity .
(b) 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide ()
- Core Structure: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine) vs. dihydropyridazine.
- Substituents :
- Shared 2-chloro-5-(trifluoromethyl)phenyl and 4-fluorophenyl groups.
- Additional allyl and thioether functionalities.
- Physicochemical Properties: Molecular weight: 553.98 g/mol (higher than the target compound due to the fused thienopyrimidine core). Predicted density: 1.48 g/cm³; pKa: 11.66 (indicating moderate solubility in physiological conditions) .
(c) 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ()
- Core Structure : Dihydropyridine (partially saturated pyridine) vs. dihydropyridazine.
- Substituents: Furyl, methoxyphenyl, and thioether groups. No halogenated phenyl groups (unlike the target compound).
- Activity : Structural analogs of dihydropyridine carboxamides are often explored as calcium channel blockers or kinase inhibitors, highlighting the role of the core in target specificity .
Pharmacological Activity Profiles
Physicochemical Property Analysis
| Property | Target Compound (Predicted) | Tetrahydropyrimidine Derivative | Thienopyrimidine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | ~400 (estimated) | 553.98 |
| LogP (Lipophilicity) | ~3.5 (estimated) | ~3.8 | ~4.2 |
| pKa | ~10.5 (estimated) | Not reported | 11.66 |
| Solubility | Moderate | Low (due to thioxo group) | Moderate |
- The absence of a thioxo group in the target compound may enhance solubility compared to the tetrahydropyrimidine analog .
Actividad Biológica
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C22H17ClF4N2O3S
- Molecular Weight : 500.89 g/mol
- CAS Number : 667878-07-1
These properties suggest it belongs to a class of organofluorine compounds, which are often associated with enhanced biological activity due to the presence of fluorine atoms.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| Jurkat (T-cell Leukemia) | 10.5 | Upregulation of pro-apoptotic proteins |
| Calu-6 (Lung Cancer) | 12.0 | Inhibition of cell cycle progression |
The compound exhibits potent cytotoxicity, particularly against HeLa and Jurkat cells, indicating its potential as an anticancer agent.
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through increased levels of reactive oxygen species (ROS) and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Disruption of cyclin-dependent kinase (CDK) activity, leading to G1 phase arrest.
- Inhibition of Tumor Growth : Reduction in cellular proliferation markers and induction of tumor suppressor genes.
Case Studies
- Study on HeLa Cells : In a controlled experiment, N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide was tested against HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
- In Vivo Efficacy : A study involving xenograft models demonstrated that administration of the compound led to reduced tumor size compared to control groups, supporting its potential for therapeutic application in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed. For example:
Condensation : React 2-chloro-5-(trifluoromethyl)aniline with a fluorophenyl-substituted pyridazine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide bond.
Cyclization : Use ethyl acetoacetate or similar reagents to construct the dihydropyridazine core under reflux conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
- Key Considerations : Monitor reaction progress via TLC/HPLC. Substituents like trifluoromethyl groups may require inert atmospheres to avoid side reactions .
Q. How can the structure of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and bond angles (e.g., using SHELXL for refinement) .
- NMR spectroscopy : Analyze , , and NMR spectra to verify substituent positions and purity.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Cell viability assays : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for target receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategy :
- Substituent variation : Synthesize analogs with modifications to the trifluoromethyl, chloro, or fluorophenyl groups. For example:
- Replace Cl with Br or NO₂ to evaluate electronic effects.
- Introduce methyl/methoxy groups on the phenyl rings to assess steric hindrance .
- Activity correlation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. What experimental designs address contradictions in reported synthetic yields or bioactivity data?
- Resolution Methods :
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .
- Reproducibility checks : Validate protocols across multiple labs with standardized reagents.
- Meta-analysis : Compare datasets from independent studies to identify outliers or confounding variables (e.g., impurity profiles) .
Q. What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?
- Experimental Setup :
- pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Metabolic stability : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS.
- Findings : The trifluoromethyl group may enhance metabolic resistance compared to non-fluorinated analogs .
Q. How can computational modeling predict this compound’s ADME/Tox properties?
- Tools :
- ADME Prediction : SwissADME or ADMETLab to estimate permeability (Caco-2), plasma protein binding, and CYP450 inhibition.
- Toxicity Profiling : ProTox-II or Derek Nexus to flag potential hepatotoxicity or mutagenicity risks .
- Validation : Cross-reference predictions with in vitro data (e.g., Ames test for mutagenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
